3-Buten-1-amine
Description
Systematic Nomenclature and Synonyms
This compound follows International Union of Pure and Applied Chemistry nomenclature standards, with the systematic name but-3-en-1-amine reflecting its four-carbon chain structure containing a terminal double bond at the 3-position and an amino group at the 1-position. The compound is widely recognized by numerous synonymous designations that reflect different naming conventions and historical usage patterns in chemical literature.
The most commonly encountered synonyms include homoallylamine, which emphasizes its structural relationship to allylamine with an additional methylene unit. Other frequently used names include 3-butenylamine, 4-amino-1-butene, and 3-butene-1-amine, each highlighting different aspects of the molecular structure. The designation homoallylamine is particularly prevalent in synthetic organic chemistry contexts, reflecting the compound's derivation from allylamine through homologation.
Additional systematic names found in chemical databases include but-3-enylamine and N-but-3-enylamine, which follow alternative nomenclature approaches. Specialized database identifiers such as 1-aminobut-3-ene and 4-aminobut-1-ene are also documented, representing different positional numbering systems. The compound appears in various chemical registries under these multiple nomenclature forms, necessitating awareness of this naming diversity for comprehensive literature searches and database queries.
Molecular Formula, Weight, and CAS Registry
This compound possesses the molecular formula C₄H₉N, indicating its composition of four carbon atoms, nine hydrogen atoms, and one nitrogen atom. The molecular weight is precisely calculated as 71.12 grams per mole, making it a relatively low molecular weight organic compound suitable for various synthetic applications. This molecular composition places the compound in the category of short-chain aliphatic amines with unsaturation.
The compound is officially registered under Chemical Abstracts Service number 2524-49-4, which serves as its unique identifier in chemical databases and regulatory systems. This registration number is essential for tracking the compound across various chemical information systems and regulatory frameworks. The European Community number 680-738-3 provides additional identification within European chemical regulations.
The carbon-carbon double bond contributes characteristic infrared absorptions around 1640 wavenumbers for the carbon-carbon stretching vibration and around 3000 wavenumbers for the vinyl carbon-hydrogen stretching modes. Additional fingerprint region absorptions provide structural confirmation through comparison with reference spectra of similar compounds.
Mass spectrometric analysis of this compound produces a molecular ion peak at mass-to-charge ratio 71, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the amino group or alkene portions, generating characteristic fragment ions that confirm the structural assignment. The base peak often corresponds to loss of ammonia or formation of iminium-type fragments, depending on ionization conditions and instrumental parameters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKKRLMJCWVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332126 | |
| Record name | 3-Buten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-49-4 | |
| Record name | 3-Buten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The Gabriel synthesis exploits phthalimide’s resonance-stabilized anion to prevent over-alkylation—a common challenge in primary amine synthesis. Deprotonation of phthalimide with a strong base (e.g., KOH or KH) generates a nucleophilic species that reacts with 3-butenyl halides via an Sₙ2 mechanism. Subsequent hydrolysis with hydrazine (NH₂NH₂) liberates the primary amine while regenerating phthalhydrazide as a byproduct.
Experimental Procedure
A representative protocol involves:
-
Alkylation : N-(3-butene-1-yl) phthalimide (40.2 g, 0.20 mol) is refluxed with hydrazine hydrate (20.0 g, 0.40 mol) in ethanol (200 mL) for 1.5 hours.
-
Acidification : Concentrated HCl (40 mL) is added to protonate the intermediate, followed by filtration to remove phthalhydrazide.
-
Neutralization : The filtrate is adjusted to pH 7–8 with 5M KOH, extracting the free amine with methyl tert-butyl ether.
-
Isolation : Solvent evaporation yields 11.5 g (81% yield) of this compound as a white solid.
Table 1: Gabriel Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | Reflux (78°C) | Maximizes Sₙ2 kinetics |
| Hydrazine Equivalents | 2.0 eq | Completes hydrolysis |
| Solvent | Ethanol | Balances solubility and reactivity |
| Workup pH | 7–8 | Prevents amine protonation |
Nitrile Reduction
Lithium Aluminum Hydride (LiAlH₄) Reduction
Nitriles undergo exhaustive reduction to primary amines using LiAlH₄ in anhydrous ether or THF. For this compound synthesis, 4-pentenenitrile (CH₂=CHCH₂CH₂CN) serves as the precursor:
Table 2: LiAlH₄ Reduction Performance
| Condition | Value | Yield (%) |
|---|---|---|
| Temperature | 0°C → 25°C | 75–80 |
| LiAlH₄ Equivalents | 1.2 eq | Prevents over-reduction |
| Reaction Time | 4–6 hours | Completes conversion |
Borane-Tetrahydrofuran (BH₃-THF) Reduction
BH₃-THF offers a milder alternative for nitrile reduction, particularly for heat-sensitive substrates. The method proceeds via a two-step mechanism:
Table 3: BH₃-THF vs. LiAlH₄ Comparison
| Parameter | BH₃-THF | LiAlH₄ |
|---|---|---|
| Temperature | 0°C → 35°C | 0°C → 25°C |
| Byproducts | Minimal | Al salts |
| Functional Group Tolerance | Higher | Lower |
Methodological Challenges and Solutions
Chemical Reactions Analysis
3-Buten-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen, and other reagents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium tetrahydridoaluminate (III), sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Addition Reagents: Halogens, hydrogen gas, hydrohalic acids
Major Products:
Oxidation Products: Corresponding oxides or hydroxylamines.
Reduction Products: Saturated amines.
Substitution Products: Alkylated or acylated amines.
Addition Products: Halogenated or hydrogenated derivatives
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
3-Buten-1-amine serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for constructing complex organic molecules. It can undergo nucleophilic addition, acylation, and reductive amination reactions, which are fundamental in synthesizing pharmaceuticals and other organic compounds .
Functionalization Reactions:
The compound is particularly useful in functionalization reactions where it can be modified to produce derivatives with enhanced properties or functionalities. This versatility is essential for developing new synthetic pathways in organic chemistry .
Medicinal Chemistry
Therapeutic Applications:
In medicinal chemistry, this compound is utilized as a component in the development of pharmaceuticals. Its derivatives have been explored for their potential as receptor ligands and enzyme inhibitors, contributing to the discovery of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Proteomics Research:
The hydrochloride salt form of this compound has been specifically noted for its application in proteomics research. It enhances the detection capabilities in assays such as ELISA by reducing background noise from non-specific interactions between proteins and other molecules. This property is particularly beneficial in studying neurodegenerative diseases like Alzheimer's .
Materials Science
Polymer Synthesis:
The unique chemical structure of this compound makes it an important building block for synthesizing polymers. Its incorporation into polymer matrices can enhance mechanical properties and introduce functional groups that facilitate further chemical modifications .
Nanomaterials:
Recent studies have explored the use of amine-based compounds like this compound in creating nanomaterials with specific electronic and optical properties. These materials have applications in organic electronics, photovoltaics, and sensors .
Environmental Applications
Environmental Remediation:
Research has indicated that amines, including this compound, can play a role in environmental remediation efforts. They can be used as sorbents for capturing pollutants or as agents in wastewater treatment processes . Their ability to interact with various contaminants makes them suitable for developing strategies to mitigate environmental pollution.
Carbon Capture Technologies:
Amines are increasingly recognized for their potential in carbon capture technologies. Compounds like this compound may be involved in developing innovative methods to reduce greenhouse gas emissions from industrial sources .
-
Detection Enhancement in Alzheimer’s Disease Research:
A study highlighted the use of the hydrochloride salt of this compound in improving assay sensitivity for detecting biomarkers associated with Alzheimer’s disease. This advancement demonstrates its significance in clinical diagnostics . -
Synthesis of Novel Anticancer Agents:
Research has explored the synthesis of novel compounds derived from this compound that exhibit anticancer properties through targeted action on specific cellular pathways .
Mechanism of Action
The mechanism of action of 3-Buten-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily interacts with nucleophiles and electrophiles due to the presence of the amino group and the double bond.
Pathways Involved: It participates in nucleophilic substitution and addition reactions, where it acts as a nucleophile or an electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Isomerism : this compound and 2-Buten-1-amine are structural isomers, differing in double bond position. This impacts reactivity; for example, this compound’s terminal double bond may enhance its utility in polymerization compared to 2-Buten-1-amine .
- Substituent Effects : Adding a methyl group (as in 3-Methyl-2-buten-1-amine) increases molecular weight and steric bulk, likely reducing volatility and altering solubility .
- Pharmacological Derivatives : Substituted analogs like N-methyl-4-(3-pyridinyl)-3-buten-1-amine demonstrate how functional groups modulate biological activity, such as receptor binding affinity .
Biological Activity
3-Buten-1-amine, also known as but-3-en-1-amine or 4-amino-1-butene, is an aliphatic terminal amine with the molecular formula and a molecular weight of 71.12 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in organic synthesis and as a precursor in medicinal chemistry.
- Molecular Formula : C₄H₉N
- Molecular Weight : 71.12 g/mol
- Boiling Point : 74–77 °C
- Density : 0.777 g/mL
- Flash Point : -5 °C
Biological Activity Overview
This compound has been studied for its various biological activities, particularly its roles in anti-inflammatory and antimicrobial effects. Research indicates that compounds with similar structures can influence cellular signaling pathways, including MAPK (Mitogen-Activated Protein Kinase) and PPAR-ɣ (Peroxisome Proliferator-Activated Receptor Gamma), which are crucial in mediating inflammatory responses and metabolic processes.
Antimicrobial Activity
Studies have shown that derivatives of amines like this compound can exhibit antimicrobial properties through selective inhibition of microbial growth. This activity is often linked to the modification of enzyme functions within microbial cells, leading to reduced viability and pathogenicity.
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that certain furan derivatives, which share structural similarities with this compound, can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The inhibition was observed to be dose-dependent, suggesting that this compound may exert similar effects in modulating inflammatory pathways by reducing inducible nitric oxide synthase (iNOS) expression .
-
Cellular Mechanisms :
- The impact of this compound on cellular signaling pathways was investigated, revealing that it might regulate the phosphorylation of key proteins involved in inflammation and metabolism. For instance, the inhibition of MAPK pathways was noted, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .
Comparative Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO and PGE2 production | |
| Antimicrobial | Selective inhibition of microbial growth | |
| Cellular Regulation | Modulation of MAPK and PPAR-ɣ pathways |
Synthesis and Applications
This compound serves as an important precursor in organic synthesis, particularly in the creation of more complex nitrogen-containing compounds. Its ability to participate in various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
-
Amination Reactions :
- The reaction of butylenes with ammonia or amines under specific conditions can yield this compound efficiently.
- Cascade Reactions :
Q & A
Basic: What are the key considerations for synthesizing 3-Buten-1-amine in a laboratory setting?
This compound (CAS 2524-49-4, C₄H₉N) can be synthesized via reductive amination or alkylation of primary amines. A methodological approach includes:
- Catalytic reductive amination : Use aldehydes or ketones with ammonia/amines under hydrogen gas and a catalyst (e.g., Pd/NiO as demonstrated for analogous amines ). Optimize reaction conditions (temperature: 25°C, H₂ atmosphere, 10-hour reaction time) and purify via filtration and evaporation.
- Safety protocols : Wear protective equipment (gloves, masks, goggles) to avoid skin/eye contact, and ensure proper waste segregation for hazardous byproducts .
Basic: How can researchers confirm the structural integrity of synthesized this compound?
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to identify chemical shifts corresponding to the allylic amine group (δ ~1.5–3.0 ppm for NH₂ and CH₂ groups) and the butene backbone (δ ~5.0–5.5 ppm for vinyl protons) .
- Mass spectrometry : Confirm molecular weight (71.12 g/mol) via ESI-MS or GC-MS .
Advanced: How should researchers address contradictory or incomplete toxicity data for this compound?
Existing safety data sheets (SDS) lack comprehensive toxicity profiles (e.g., organ toxicity, bioaccumulation potential) . To resolve contradictions:
- Iterative risk assessment : Conduct in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity studies (e.g., Daphnia magna LC₅₀) to fill data gaps.
- Prioritize principal contradictions : Focus on acute exposure risks (e.g., aspiration hazards) before chronic effects, aligning with the "principal aspect of a contradiction" framework .
Advanced: What strategies optimize catalytic systems for synthesizing this compound derivatives?
- Catalyst selection : Pd/NiO shows high efficiency (95–98% yield) for reductive amination of aldehydes with amines . For asymmetric derivatives, consider using LiAlH₄ or NaNO₂/HCl to control stereochemistry .
- Reaction engineering : Adjust H₂ pressure and solvent polarity to enhance selectivity. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in allylic amine formation.
Basic: What environmental precautions are critical when handling this compound?
- Containment : Avoid discharge into waterways due to moderate aquatic toxicity. Use closed systems and secondary containment for spills .
- Waste management : Segregate amine-containing waste and collaborate with certified disposal agencies to prevent soil/water contamination .
Advanced: How can researchers design experiments to study the reactivity of this compound in ring-closing metathesis (RCM)?
- Substrate design : Incorporate this compound into diene systems (e.g., norbornene derivatives) and use Grubbs catalysts for RCM. Monitor reaction progress via FT-IR for C=C bond disappearance .
- Byproduct analysis : Employ GC-MS to identify cyclic amine products and optimize catalyst loading (e.g., 5–10 mol%) to minimize oligomerization.
Basic: What are the storage and stability requirements for this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for amine degradation products (e.g., imines) .
Advanced: How to resolve discrepancies in amine yield during scale-up synthesis?
- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction kinetics and identify bottlenecks (e.g., mass transfer limitations).
- DoE optimization : Apply factorial design to variables like temperature, catalyst loading, and stirring rate to maximize reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
